1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea
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Overview
Description
1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a cyclopropyl group, and a thiophene ring
Scientific Research Applications
1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, leading to diverse effects .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene derivative: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens (e.g., bromine, chlorine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Cyclopropyl derivatives: Compounds with cyclopropyl groups are known for their stability and unique reactivity.
Uniqueness
1-(4-tert-butylphenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the cyclopropyl and thiophene rings contribute to its stability and reactivity .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-20(2,3)15-6-8-16(9-7-15)21-19(23)22(17-10-11-17)13-12-18-5-4-14-24-18/h4-9,14,17H,10-13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJNIVNTTFWQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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